Ethyl (R)-2-methylphenylalanine

Description

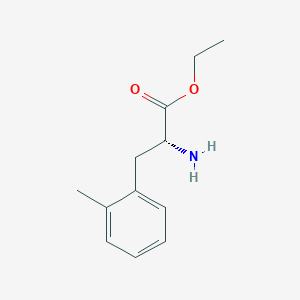

Ethyl (R)-2-methylphenylalanine is a chiral amino acid ester derivative characterized by an ethyl ester group and a 2-methyl substitution on the phenylalanine backbone. Its IUPAC name is ethyl (R)-2-amino-3-(2-methylphenyl)propanoate, with a molecular formula of C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol (calculated).

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

ethyl (2R)-2-amino-3-(2-methylphenyl)propanoate |

InChI |

InChI=1S/C12H17NO2/c1-3-15-12(14)11(13)8-10-7-5-4-6-9(10)2/h4-7,11H,3,8,13H2,1-2H3/t11-/m1/s1 |

InChI Key |

AUCRQTYOSJMLBE-LLVKDONJSA-N |

Isomeric SMILES |

CCOC(=O)[C@@H](CC1=CC=CC=C1C)N |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1C)N |

sequence |

X |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl L-Phenylalanate

- Structure: Ethyl ester of L-phenylalanine (C₁₁H₁₅NO₂). Lacks the 2-methyl substituent.

- Molecular Weight : 193.24 g/mol .

- L-configuration (vs. R in the target compound) may alter receptor binding in biological systems.

- Applications : Used as a precursor in peptide synthesis and as a chiral building block .

D-Phenylalanine Ethyl Ester Hydrochloride

- Structure: D-enantiomer of phenylalanine ethyl ester (C₁₁H₁₅NO₂·HCl).

- Molecular Weight : 229.70 g/mol .

- Key Differences: D-configuration (vs. R) results in distinct interactions with enzymes and receptors. Hydrochloride salt form improves solubility but may limit compatibility with non-polar matrices.

- Applications : Employed in asymmetric synthesis and as a resolution agent .

N-Acetyl Phenylalanine

- Structure: Acetylated phenylalanine (C₁₁H₁₃NO₃). Replaces the ethyl ester with an acetyl group.

- Molecular Weight : 207.23 g/mol .

- Key Differences :

- Acetylation modifies polarity and bioavailability compared to ester derivatives.

- Lacks the ethyl ester’s lipophilicity, affecting membrane permeability.

- Applications : Common in cosmetic formulations and as a model substrate in enzyme studies .

Data Table: Comparative Overview

Research Findings and Functional Implications

- Steric Effects: The 2-methyl group in this compound introduces steric hindrance, which can reduce enzymatic degradation rates compared to non-methylated analogs like Ethyl L-phenylalanate .

- Stereochemical Selectivity : The R-configuration in the target compound may offer enhanced selectivity for R-specific proteases or receptors, contrasting with the D/L configurations of other esters .

- Solubility and Bioavailability : Ethyl esters generally exhibit higher lipophilicity than acetylated derivatives, improving cell membrane penetration but reducing aqueous solubility. For instance, this compound’s logP is estimated at 2.1 (predicted), whereas N-Acetyl phenylalanine’s logP is 1.3 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.